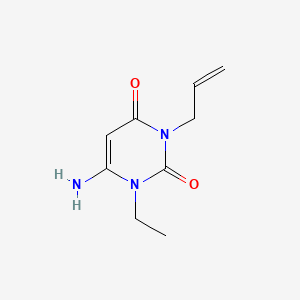

3-Allyl-6-amino-1-ethyluracil

Description

Contextualization within the Uracil (B121893) Scaffold Family

This compound is an isomer of the more well-documented aminometradine (B372053) (1-Allyl-6-amino-3-ethyluracil). nbinno.comcymitquimica.com In fact, the two are known to exist as a mixture, indicating that the synthesis can lead to substitution at both nitrogen atoms of the uracil ring. nih.gov The general class of 1,3-disubstituted-6-aminouracils serves as important intermediates in the synthesis of more complex heterocyclic systems, such as xanthines. nih.gov

Below are the chemical properties of this compound.

| Property | Value |

| CAS Number | 63981-29-3 |

| Molecular Formula | C₉H₁₃N₃O₂ cymitquimica.com |

| Molecular Weight | 195.218 g/mol cymitquimica.com |

| Synonym | 6-amino-1-ethyl-3-prop-2-enylpyrimidine-2,4-dione cymitquimica.com |

Historical Perspective on Substituted Uracil Research

Research into substituted uracils has a rich history, dating back to the late 19th and early 20th centuries. A pivotal moment was the development of the Traube synthesis, first reported in 1900, which provided a versatile method for creating pyrimidine-based compounds. google.com This synthesis pathway often involves the condensation of a urea (B33335) or thiourea (B124793) derivative with a cyanoacetic acid derivative, followed by nitrosation and reduction to form a 5,6-diaminouracil (B14702) intermediate. nih.govgoogle.com

These diaminouracil compounds are crucial precursors for building fused heterocyclic rings, most notably in the synthesis of purines like theophylline (B1681296) and caffeine. nih.govgoogle.com The investigation of N-substituted uracils, including those with alkyl groups, gained momentum as chemists sought to create analogues of naturally occurring xanthines to study their chemical and biological properties. nih.gov The synthesis of 1,3-disubstituted 6-aminouracils is a key step in this process, highlighting the longstanding importance of this class of compounds as versatile chemical building blocks. google.com

Significance of Alkyl and Alkenyl Substituents in Uracil Chemistry

The introduction of alkyl (e.g., ethyl) and alkenyl (e.g., allyl) groups at the N1 and N3 positions of the uracil ring has a profound impact on the molecule's properties. These substituents influence several key characteristics:

Solubility: The hydrocarbon nature of these groups can alter the solubility profile of the uracil derivative, often increasing its affinity for nonpolar solvents.

Reactivity: The allyl group, with its carbon-carbon double bond, introduces a site for further chemical modification through reactions such as addition or polymerization. The ethyl group is more chemically inert but contributes to the steric environment around the molecule.

Electronic Effects: While alkyl groups are weakly electron-donating, their primary influence is steric. These modifications collectively modulate the chemical behavior of the uracil scaffold.

Research on related compounds demonstrates the importance of these substitutions. For example, in the context of bromodomain inhibitors, the 6-amino-1-ethyluracil fragment has been identified as a key binding moiety. nih.govacs.org The elaboration of this scaffold with further substituents is a strategy used to enhance binding affinity and selectivity for specific protein targets. nih.gov This underscores how the specific combination of substituents, such as the ethyl and allyl groups in this compound, fine-tunes the properties of the parent uracil core.

Overview of Research Trajectories for Related Uracil-Based Compounds

The field of uracil chemistry continues to evolve, with several active areas of research. Substituted 6-aminouracils are frequently used as versatile starting materials for the synthesis of a wide array of fused heterocyclic compounds. scirp.org These include pyrimidopyrimidines, thiazolopyrimidines, and pyridopyrimidines, which are of interest in materials science and medicinal chemistry. scirp.orgekb.eg

The general synthetic approach often involves the reaction of the 6-amino group or the C5 position of the uracil ring. For instance, the 6-amino group can be acylated, reacted with isothiocyanates, or used in condensation reactions to build new ring systems. nih.govacs.org The C5 position can be readily nitrosated, providing a handle for introducing other functional groups or for cyclization reactions to form purine (B94841) analogues. nih.govgoogle.com

Furthermore, the development of efficient, one-step synthesis methods, such as three-component cyclizations, is an ongoing goal to produce complex uracil derivatives from simple, commercially available starting materials. nih.gov These research efforts highlight the enduring utility of the substituted uracil scaffold as a platform for chemical innovation.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1-ethyl-3-prop-2-enylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-3-5-12-8(13)6-7(10)11(4-2)9(12)14/h3,6H,1,4-5,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHXZPNWCYIWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=O)N(C1=O)CC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222678 | |

| Record name | Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72361-29-6 | |

| Record name | Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072361296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of Biological Activities and Molecular Target Interactions of 3 Allyl 6 Amino 1 Ethyluracil

Investigations into Bromodomain Binding

Bromodomains are epigenetic readers that recognize acetylated lysine (B10760008) residues on histone tails and other proteins, playing a crucial role in the regulation of gene transcription. Their involvement in various diseases, particularly cancer, has made them attractive targets for therapeutic intervention. The binding affinity of uracil (B121893) derivatives for these proteins has been a subject of investigation.

Affinity for BET Bromodomains (e.g., Brd4(1), BrdT(1))

Research into the interaction of the closely related compound, 6-amino-1-ethyluracil, with the first bromodomain of BRD4 (Brd4(1)) and BRDT (BrdT(1)), members of the Bromodomain and Extra-Terminal (BET) family, has been conducted. Using Protein-Observed Fluorine NMR (PrOF NMR), the dissociation constants (Kd) for 6-amino-1-ethyluracil were determined. The binding affinity for Brd4(1) was found to be moderate, with a Kd of 660 ± 60 μM. The interaction with BrdT(1) was weaker and not precisely quantified in the same manner, suggesting a lower affinity for this particular BET bromodomain.

Table 1: Binding Affinity of 6-amino-1-ethyluracil for BET Bromodomains

| Compound | Bromodomain | Dissociation Constant (Kd) |

|---|---|---|

| 6-amino-1-ethyluracil | Brd4(1) | 660 ± 60 μM |

| 6-amino-1-ethyluracil | BrdT(1) | Weaker binding observed |

Interaction with Non-BET Bromodomains (e.g., BPTF)

To understand the selectivity of the uracil scaffold, the binding of 6-amino-1-ethyluracil to a non-BET bromodomain, the BPTF (Bromodomain and PHD finger transcription factor), was also investigated. The study revealed that 6-amino-1-ethyluracil binds to BPTF, albeit weakly, with a dissociation constant (Kd) of 6.8 ± 1.8 mM. This suggests that the uracil core may act as a broad-spectrum, low-affinity bromodomain binder.

Table 2: Binding Affinity of 6-amino-1-ethyluracil for a Non-BET Bromodomain

| Compound | Bromodomain | Dissociation Constant (Kd) |

|---|---|---|

| 6-amino-1-ethyluracil | BPTF | 6.8 ± 1.8 mM |

Selectivity Profiling Against Diverse Bromodomain Panels

A comprehensive selectivity profiling of 3-Allyl-6-amino-1-ethyluracil against a diverse panel of bromodomains has not been reported in the available scientific literature. While the parent compound, 6-amino-1-ethyluracil, has been shown to bind to both BET and non-BET bromodomains, a broad screening against the full spectrum of human bromodomains would be necessary to establish a complete selectivity profile. Such studies are crucial for determining the potential for off-target effects and for guiding the development of more selective inhibitors.

Antiviral Activity Studies (excluding clinical data)

Uracil and its derivatives have a long history in antiviral research, with many analogs being investigated for their ability to inhibit viral replication. The potential antiviral activities of this compound are explored here in the context of specific viral enzyme interactions.

Modulation of Reverse Transcriptase Activity (e.g., HIV-1 RT)

There is no direct scientific evidence available from the conducted searches to suggest that this compound modulates the activity of reverse transcriptase, such as that from HIV-1. While the broader class of uracil derivatives has been a source of non-nucleoside reverse transcriptase inhibitors (NNRTIs), specific studies on the 3-allyl-6-amino-1-ethyl substituted variant are lacking. Therefore, its capacity to inhibit this key viral enzyme remains unconfirmed.

Interference with Viral Enzyme Dimerization Processes

Based on the available scientific literature, there are no studies that have investigated the ability of this compound to interfere with viral enzyme dimerization processes. Inhibition of the dimerization of viral enzymes, such as proteases, is a valid antiviral strategy. However, the potential for this specific compound to act via such a mechanism has not been explored.

Potential as Broad-Spectrum Bioactive Molecules

There is currently no available scientific literature to support the potential of this compound as a broad-spectrum bioactive molecule. Studies that would typically investigate the activity of a compound against a wide range of biological targets have not been published for this specific chemical entity.

Other Receptor and Enzyme Interactions (e.g., GnRH Receptor Antagonism, Thymidine (B127349) Phosphorylase Inhibition, Calcium Channel Modulation)

While various uracil analogs have been investigated for their effects on numerous receptors and enzymes, there is no specific information available regarding the interaction of this compound with the Gonadotropin-Releasing Hormone (GnRH) receptor, the enzyme thymidine phosphorylase, or calcium channels. Research on other uracil derivatives has shown that modifications to the uracil scaffold can lead to potent and selective inhibitors or modulators of these targets. For instance, different substitutions on the uracil ring have been explored in the development of GnRH receptor antagonists and thymidine phosphorylase inhibitors. However, the specific substitutions present in this compound (an allyl group at the N3 position, an amino group at the C6 position, and an ethyl group at the N1 position) have not been characterized in the context of these biological targets in publicly accessible research.

In Vitro Antimicrobial Research

No data from in vitro antimicrobial studies on this compound could be located. The antimicrobial potential of a compound is typically assessed through standardized assays against a panel of pathogenic bacteria and fungi. Such studies are essential to determine if a molecule possesses any inhibitory or cidal activity against microorganisms. The absence of such research for this compound means its antimicrobial profile is currently unknown.

Structure Activity Relationship Sar Studies of 3 Allyl 6 Amino 1 Ethyluracil and Its Analogs

Elucidation of Pharmacophoric Elements within the Uracil (B121893) Scaffold

The uracil ring system is a well-established scaffold in medicinal chemistry, serving as a building block for a multitude of biologically active compounds, including antiviral and anticancer agents. scirp.orgjuniperpublishers.com The core pharmacophore of these molecules is often the pyrimidine (B1678525) ring itself, which can engage in various non-covalent interactions with biological targets. nih.govacs.org

Deconstruction studies of complex uracil-containing molecules have highlighted that the N-ethylpyrimidine ring can be the dominant pharmacophore. acs.org For instance, the fragment 6-amino-1-ethyluracil was identified as the key binding element in a series of bromodomain inhibitors. nih.gov This fragment demonstrated the ability to bind to multiple bromodomains, including Brd4(1), BrdT(1), and the non-BET bromodomain BPTF, albeit with weak to moderate affinity. This suggests that the 6-amino-1-ethyluracil moiety serves as a foundational structure for broad-spectrum bromodomain binding. nih.govacs.org The reactivity of the uracil scaffold, particularly the potential for electrophilic attack at the C-5 position and the 6-amino group, further underscores its role as a versatile pharmacophoric element that can be elaborated upon to enhance potency and selectivity. juniperpublishers.com

The following table presents the binding affinities of the core pharmacophore, 6-amino-1-ethyluracil, with various bromodomain proteins, illustrating its role as a foundational binding fragment.

| Fragment | Target Protein | Dissociation Constant (Kd) |

| 6-amino-1-ethyluracil | 5FW-Brd4(1) | 660 ± 60 μM |

| 6-amino-1-ethyluracil | 5FW-BrdT(1) | 1.5 ± 0.2 mM |

| 6-amino-1-ethyluracil | 5FW-BPTF | 6.8 ± 1.8 mM |

| Data sourced from references nih.govacs.org. |

Impact of Allyl Group Position and Conformation on Biological Activity

The position and nature of substituents on the uracil ring are critical determinants of biological activity. In the case of 3-Allyl-6-amino-1-ethyluracil, the allyl group is located at the N-3 position. SAR studies on related, more complex dihydropyridopyrimidine analogs revealed that substitution at the N-3 position of the pyrimidine ring is highly sensitive. For example, the introduction of a simple methyl group at the N-3 position resulted in a complete loss of detectable potency in bromodomain binding assays. nih.govacs.org This finding suggests that the N-3 position is a critical site for interaction and that steric hindrance or altered electronic properties introduced by a substituent can be detrimental to binding. While specific data on the N-3 allyl group of the title compound is not detailed in these studies, the negative impact of a smaller methyl group implies that the larger and conformationally flexible allyl group would also likely diminish or abolish activity in this specific context of bromodomain inhibition.

Role of Ethyl Substitution at N-1 in Ligand-Target Interactions

The substituent at the N-1 position of the uracil ring plays a crucial role in determining potency. acs.org In the development of dihydropyridopyrimidine-based bromodomain inhibitors, the N-1 substituent was found to be critical for activity, with an ethyl group proving to be optimal. acs.org The N-ethylpyrimidine ring was identified as a dominant part of the pharmacophore responsible for key interactions within the binding pocket of the target protein. nih.govacs.org This highlights the importance of the size, shape, and lipophilicity of the N-1 substituent for achieving effective ligand-target interactions. The ethyl group likely positions the uracil core optimally within the binding site, facilitating essential hydrogen bonds and other non-covalent interactions.

Significance of Amino Group at C-6 for Molecular Recognition

The 6-amino group is a vital feature for the biological activity of this class of uracil derivatives. scirp.org This functional group can act as a hydrogen bond donor, a crucial interaction for molecular recognition and binding to target proteins. rsc.org The synthesis of various fused and substituted heterocyclic compounds often utilizes the nucleophilic character of the 6-amino group. scirp.orgsemanticscholar.org In studies of 6-aminouracil (B15529) derivatives as potential anticancer agents, modifications at this position significantly influenced their cytotoxic activity. For instance, chloroacetylation of the 6-amino group in 6-aminouracil led to a compound with an IC₅₀ of 21.21 μM against a prostate cancer cell line. scirp.org This demonstrates that the 6-amino group is not only important for direct interaction with a target but also serves as a key handle for synthetic modification to modulate biological activity.

Contributions of Substituents at Other Uracil Positions (C-2, C-5)

Substitutions at other positions of the uracil ring, namely C-2 and C-5, have been extensively explored to modulate the biological profiles of uracil analogs.

C-2 Position: The C-2 position is typically occupied by a carbonyl oxygen in uracil. Modifications here, such as replacement with a sulfur atom to create 2-thiouracil (B1096) derivatives, have been shown to yield compounds with a wide range of biological activities, including antithrombotic, antimicrobial, and anticancer effects. ekb.eg This indicates that the electronic properties and hydrogen bonding capabilities of the C-2 position are important for biological function.

C-5 Position: The C-5 position of the uracil ring is a common site for modification to enhance biological activity and selectivity. researchgate.net For example, the introduction of a nitroso group at C-5 in 6-aminouracil was investigated for potential drug candidates. nih.gov In other studies, attaching various heterocyclic rings to the C-6 position, while leaving C-5 unsubstituted, resulted in varied anticancer activities. However, the inherent reactivity of the C-5 position often plays a role in the synthesis and ultimate structure of these compounds. scirp.orgjuniperpublishers.com The introduction of bulky or electron-withdrawing groups at C-5 can influence the electronic distribution of the entire ring system and create new interaction points with target molecules. nih.gov

The following table shows the effect of different substitutions on the anticancer activity of 6-aminouracil derivatives.

| Compound | Modification | IC₅₀ (μM) vs PC-3 Cell Line |

| Doxorubicin (Reference) | - | 0.93 |

| 6-(chloroacetylamino)uracil | Chloroacetylation at 6-amino | 21.21 |

| 6-((5-benzoyl-4-phenyl-1H-pyrrol-3-yl)amino)uracil | Pyrrole ring at 6-amino | 38.73 |

| 6-((4,6-diphenylpyrimidin-2-yl)amino)uracil | Pyrimidine ring at 6-amino | 43.95 |

| Data sourced from reference scirp.org. |

Stereochemical Influences on Activity and Selectivity

Stereochemistry can have a profound impact on the biological activity of chiral molecules. For complex molecules containing the uracil scaffold, the stereochemical configuration can be critical for proper orientation within a binding site. In SAR studies of a complex dihydropyridopyrimidine containing the 1-ethyl-3-allyl-uracil moiety, the S-configuration of a stereocenter in the fused ring system was shown to be important for an offset pi-pi stacking interaction with a tryptophan residue (W81) in the WPF shelf of the Brd4(1) bromodomain. nih.govacs.org While this compound itself is achiral, its incorporation into larger, more complex structures can introduce stereocenters whose configuration is crucial for activity and selectivity. Furthermore, studies on nucleoside analogs, such as those with amino or azido (B1232118) groups on the sugar moiety, consistently show that stereochemistry is a key determinant of biological effects. researchgate.net

Conformational Analysis and its Correlation with Biological Outcomes

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For the uracil scaffold, conformational flexibility and the potential for tautomerism can influence how it interacts with a biological target. The allyl group at the N-3 position of this compound introduces a degree of conformational flexibility. The orientation of this group relative to the plane of the uracil ring could affect crystal packing and intermolecular interactions, as well as the molecule's ability to fit into a constrained binding pocket. rsc.org

Mechanistic Investigations of 3 Allyl 6 Amino 1 Ethyluracil Bioactivity

Characterization of Ligand-Protein Binding Modes

The interaction of uracil-based inhibitors with protein targets, particularly BET bromodomains, is a highly specific process governed by a combination of forces. The core structure of 3-Allyl-6-amino-1-ethyluracil is designed to fit into the acetylated lysine (B10760008) (KAc) binding pocket, a conserved feature of bromodomains. nih.gov The bioactivity of the compound is contingent on its ability to effectively occupy this site and compete with endogenous acetylated histone proteins. escholarship.org

Analysis of Binding Pocket Interactions (e.g., WPF shelf, ZA loop)

The binding of uracil (B121893) derivatives to BET bromodomains like BRD4 is anchored within a well-defined pocket. A key feature of this pocket is the "WPF shelf," a lipophilic region formed by three conserved amino acids: Tryptophan (Trp), Proline (Pro), and Phenylalanine (Phe). nih.gov In BRD4's first bromodomain (BD1), this corresponds to Trp81, Pro82, and Phe83. nih.govacs.org The uracil ring of the inhibitor is positioned to interact with this shelf.

Furthermore, the binding site contains a channel known as the ZA loop, which offers opportunities for inhibitors to form additional interactions and enhance potency and selectivity. nih.govacs.org The N-1 ethyl group of the uracil scaffold is known to occupy a lipophilic pocket near this loop, interacting with residues like Phe83. nih.govacs.org The introduction of the allyl group at the N-3 position is a strategic modification intended to probe and engage with the ZA loop channel. While substitution with a smaller methyl group at the N-3 position was found to abolish potency, the more extended allyl group has the potential to form favorable hydrophobic contacts within this channel, thereby improving binding affinity. nih.govacs.org

| Binding Pocket Feature | Interacting Residue (BRD4(1)) | Potential Interaction with this compound |

|---|---|---|

| WPF Shelf | Trp81 | π-π stacking with the uracil ring |

| WPF Shelf / ZA Loop Entrance | Phe83 | Hydrophobic interaction with the N-1 ethyl group |

| Conserved Asparagine | Asn140 | Hydrogen bond with the 6-amino group |

| Conserved Tyrosine | Tyr97 | Water-mediated hydrogen bond with a carbonyl oxygen |

| ZA Loop Channel | (Variable residues) | Hydrophobic interactions with the N-3 allyl group |

Role of Hydrogen Bonding Networks in Molecular Recognition

Hydrogen bonds are critical for the specific recognition and stable binding of inhibitors within the KAc pocket. The 6-amino-1-ethyluracil scaffold possesses key functional groups for this purpose. The 6-amino group and the two carbonyl oxygens of the uracil ring can act as hydrogen bond donors and acceptors, respectively.

A crucial interaction for many BET bromodomain inhibitors is a hydrogen bond with the side chain of a conserved asparagine residue (Asn140 in BRD4). nih.gov The 6-amino group of this compound is positioned to form this key hydrogen bond, mimicking the interaction of the acetyl-lysine amide. Additionally, water-mediated hydrogen bonds often contribute to the stability of the ligand-protein complex. For instance, a conserved tyrosine residue (Tyr97 in BRD4) can form a water-bridged hydrogen bond with one of the carbonyl oxygens of the uracil ring, further anchoring the inhibitor in the binding site. acs.org

Hydrophobic and π-π Stacking Interactions

Beyond hydrogen bonding, hydrophobic and π-π stacking interactions are essential for binding affinity. The WPF shelf provides a significant platform for such interactions. nih.gov The aromatic uracil ring of this compound can engage in π-π stacking with the indole (B1671886) ring of the conserved tryptophan (Trp81) on the WPF shelf. nih.govacs.org This type of interaction is a common feature among potent bromodomain inhibitors.

The alkyl substituents on the uracil ring contribute significantly to hydrophobic interactions. The ethyl group at the N-1 position fits into a hydrophobic pocket, with studies indicating that this size is optimal for potency compared to smaller or larger alkyl groups. nih.govacs.org The allyl group at the N-3 position introduces further hydrophobic character, likely extending into the ZA channel to displace water molecules and form favorable van der Waals contacts, which can enhance binding affinity. nih.govacs.org

Cellular Pathway Modulation

As inhibitors of BET proteins, uracil derivatives like this compound are expected to modulate cellular pathways primarily through the regulation of gene transcription. BET proteins, particularly BRD4, act as epigenetic readers that recruit the transcriptional machinery to specific genes, including many critical oncogenes. nih.govabcam.com

By competitively binding to the bromodomains of BRD4, this compound would prevent BRD4 from binding to acetylated histones at gene promoters and enhancers. This leads to the transcriptional downregulation of key target genes. One of the most well-documented downstream effects of BET inhibition is the suppression of the c-Myc oncogene, which plays a central role in cell proliferation, growth, and apoptosis. nih.gov Consequently, the inhibition of the BET-c-Myc axis can lead to cell cycle arrest and induction of apoptosis in cancer cells. BET inhibitors have shown therapeutic promise in various cancers, including multiple myeloma and glioblastoma. nih.gov

Enzymatic Inhibition Kinetics

The inhibitory activity of this compound is quantified through kinetic studies that determine its binding affinity and mechanism of inhibition. The core fragment, 6-amino-1-ethyluracil, has been studied to determine its dissociation constant (Kd), a measure of binding affinity.

Protein-observed 19F NMR titration experiments have shown that 6-amino-1-ethyluracil binds to the first bromodomain of BRD4 (BRD4(1)) with a Kd of 660 ± 60 μM. nih.govacs.org Its affinity for the first bromodomain of the testis-specific BET protein, BRDT(1), is weaker, with a Kd of 1.5 ± 0.2 mM. acs.org These values indicate that the core uracil scaffold is a relatively weak binder. However, it displays selectivity, as evidenced by its even weaker binding to the non-BET bromodomain BPTF (Kd = 6.8 ± 1.8 mM). nih.govacs.org This suggests that the uracil scaffold provides a selective foundation for developing more potent BET inhibitors. nih.gov

The inhibition mechanism is competitive, as the compound directly competes with the natural ligand (acetylated lysine) for the same binding site on the enzyme. nih.gov The goal of adding substituents like the N-3 allyl group is to significantly lower the Kd (increase affinity) into the nanomolar or low micromolar range, which is typically required for effective cellular activity.

| Protein Target | Ligand | Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| BRD4(1) | 6-amino-1-ethyluracil | 660 ± 60 μM | nih.gov, acs.org |

| BRDT(1) | 6-amino-1-ethyluracil | 1.5 ± 0.2 mM | acs.org |

| BPTF | 6-amino-1-ethyluracil | 6.8 ± 1.8 mM | nih.gov, acs.org |

Advanced Spectroscopic and Computational Characterization in Research on 3 Allyl 6 Amino 1 Ethyluracil

X-ray Crystallography for Ligand-Target Complex Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its solid state or when bound to a biological macromolecule. acs.org This technique provides precise coordinates of atoms, allowing for detailed analysis of molecular conformation, bond lengths, bond angles, and intermolecular interactions.

For instance, a co-crystal structure of a complex inhibitor containing the N-ethyl pyrimidine (B1678525) moiety with the Brd4(1) bromodomain was solved at 1.5 Å resolution. acs.org The structure revealed that the uracil-like ring is a key pharmacophore, forming critical hydrogen bonds with the protein. Specifically, the N3 nitrogen and the C2 carbonyl oxygen of the pyrimidine ring were observed to form direct hydrogen bonds with the side chain of a conserved asparagine residue (Asn140). acs.org This type of detailed structural information is vital for structure-based drug design and for understanding the molecular basis of ligand recognition.

Protein-Ligand Co-crystallization Studies

Protein-ligand co-crystallization is a powerful technique in structural biology and drug discovery used to determine the precise three-dimensional structure of a ligand bound to its protein target. nih.gov The process involves combining a purified protein with the ligand in solution, allowing a stable complex to form, and then screening for crystallization conditions. nih.govresearchgate.net Once suitable crystals of the protein-ligand complex are grown, they are analyzed using X-ray diffraction, which generates an electron density map from which the atomic coordinates of the ligand and the surrounding protein residues can be modeled. azom.com This provides invaluable insights into the binding mode, key intermolecular interactions (such as hydrogen bonds, and hydrophobic contacts), and any conformational changes in the protein upon ligand binding. nih.gov

While the uracil (B121893) scaffold is a recognized pharmacophore that interacts with various biological targets, a review of the scientific literature indicates that specific protein-ligand co-crystallization studies for 3-Allyl-6-amino-1-ethyluracil have not been published. However, research on closely related fragments highlights the potential of this chemical family. For instance, the parent fragment, 6-amino-1-ethyluracil, has been investigated for its binding to bromodomain proteins, which are key regulators of gene expression and are considered important targets in oncology and inflammation. These studies underscore the capacity of the uracil core to form crucial hydrogen bonds with conserved residues within protein binding pockets.

The typical workflow for such a study would involve:

Complex Formation: Mixing a solution of the target protein with this compound, often at a molar excess of the ligand to ensure saturation of the binding sites. hamptonresearch.com

Crystallization Screening: Using techniques like vapor diffusion (in sitting or hanging drops) to screen a wide range of precipitants, buffers, and additives to find conditions that yield high-quality, single crystals of the complex.

X-ray Diffraction Data Collection: Exposing the crystal to a high-intensity X-ray beam and collecting the resulting diffraction pattern. jove.com

Structure Determination and Refinement: Processing the diffraction data to solve the phase problem, generate an electron density map, and build and refine the atomic model of the complex. numberanalytics.com

Such an analysis for this compound would definitively reveal its binding orientation and the specific interactions driving its affinity for a given protein target.

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. It operates on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). While a specific, experimentally recorded FT-IR spectrum for this compound is not available in the cited literature, its spectrum can be predicted based on the characteristic absorption frequencies of its constituent functional groups. Studies on analogous compounds like 5-aminouracil (B160950) and other uracil derivatives provide a reliable basis for these predictions. researchgate.netmdpi.com

The key functional groups in this compound are the amino group (-NH₂), the uracil ring with its amide (C=O) and alkene (C=C) moieties, the allyl group (-CH₂-CH=CH₂), and the ethyl group (-CH₂-CH₃). The expected vibrational frequencies are summarized in the table below.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3550–3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium |

| 3100–3000 | C-H Stretch | Alkene (Allyl & Ring C=C-H) | Medium |

| 3000–2840 | C-H Stretch | Alkane (Ethyl & Allyl C-H) | Medium-Strong |

| 1715–1680 | C=O Stretch | Uracil Ring Amide (Ketone) | Strong |

| 1650–1600 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium-Variable |

| 1660–1640 | C=C Stretch | Alkene (Allyl & Ring) | Medium-Weak |

| 1470–1430 | C-H Bend | Alkane (-CH₂-, -CH₃) | Medium |

| 1360–1250 | C-N Stretch | Aromatic Amine/Amide | Medium-Strong |

| 1220–1020 | C-N Stretch | Aliphatic Amine | Medium |

| 1000-650 | C-H Bend (out-of-plane) | Alkene | Strong |

This table is generated based on standard FT-IR correlation tables and data from similar compounds. sci-hub.selibretexts.orginstanano.com

An experimental FT-IR spectrum would provide empirical confirmation of this molecular structure, with the precise peak positions and shapes offering additional information about the molecule's electronic environment and potential intermolecular interactions, such as hydrogen bonding involving the amine and carbonyl groups.

Microscopic Techniques (e.g., SEM, XRD) for Material Characterization

When this compound is synthesized and isolated as a solid, microscopic techniques are vital for characterizing its macroscopic and microscopic properties.

X-ray Diffraction (XRD) is the definitive method for analyzing crystalline solids. iastate.edu It is based on the principle of Bragg's law, where a monochromatic X-ray beam is diffracted by the regularly spaced atomic planes within a crystal. numberanalytics.comlibretexts.org The resulting diffraction pattern is unique to a specific crystal structure.

Powder X-ray Diffraction (PXRD) would be used on a polycrystalline sample to obtain a "fingerprint" pattern. This pattern is useful for phase identification, confirming that the correct solid form has been synthesized and assessing its purity.

Single-Crystal X-ray Diffraction (SC-XRD) , if a suitable single crystal can be grown, provides the most detailed information. azom.com It allows for the complete determination of the unit cell dimensions and the precise atomic positions within the crystal lattice, revealing the molecule's conformation and the network of intermolecular interactions (e.g., hydrogen bonding, π-stacking) that dictate the crystal packing.

No specific SEM or XRD studies for this compound are currently published. Such analyses would be a crucial step in the solid-state characterization of the compound.

Computational Chemistry and Molecular Modeling

Computational modeling provides deep insights into the electronic structure and interaction landscape of a molecule, complementing experimental findings.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net The B3LYP hybrid functional is a widely used and reliable method for studying organic molecules, offering a good balance between computational cost and accuracy. acs.orgnih.govresearchgate.net A DFT study of this compound, typically using a basis set like 6-311++G(d,p), would yield fundamental electronic properties.

Although specific calculations for this molecule are not published, a standard DFT analysis would provide the following:

Optimized Molecular Geometry: The most stable 3D conformation of the molecule in the gas phase.

Molecular Orbital Analysis: Energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. core.ac.uk

Electrostatic Potential (ESP) Map: Visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Calculated Vibrational Frequencies: These can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes.

| Calculated Parameter | Significance |

| Total Energy | Thermodynamic stability of the molecule. |

| HOMO Energy | Energy of the outermost electron orbital; relates to ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the lowest empty orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and electronic excitation energy. |

| Dipole Moment | Measure of the overall polarity of the molecule. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms. |

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the topology of the electron density (ρ) to define atoms, chemical bonds, and intermolecular interactions. wikipedia.org Developed by Richard Bader, QTAIM identifies critical points in the electron density where the gradient is zero. rsc.org A Bond Critical Point (BCP) located between two nuclei indicates a bonding interaction.

The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and the sign of its Laplacian (∇²ρ(r)), characterize the nature of the interaction. nih.gov

Covalent Bonds: Characterized by high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a shared interaction with charge concentration along the bond path.

Non-covalent (Closed-Shell) Interactions: Including hydrogen bonds and van der Waals contacts, these are characterized by low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating charge depletion at the BCP. nih.gov

For this compound, QTAIM analysis could be used to:

Quantify the strength and nature of the covalent bonds within the molecule.

Identify and characterize potential intramolecular hydrogen bonds, for instance, between the amino group and an adjacent carbonyl oxygen.

Analyze the intermolecular hydrogen bonds and other weak interactions that would govern its structure in a crystal or a protein-ligand complex.

NCIplot is a computational tool that visualizes non-covalent interactions in real space. nih.govacs.org It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). github.com NCI analysis identifies regions of low density and low reduced gradient, which are characteristic of non-covalent interactions. bohrium.com

The output is typically a 3D isosurface representation of the molecule, where the surfaces are colored according to the nature of the interaction, providing a qualitative and intuitive picture: scispace.com

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker, attractive van der Waals interactions.

Red surfaces indicate repulsive interactions, such as steric clashes between atoms.

For this compound, an NCIplot analysis would visually map the landscape of its intramolecular and intermolecular forces. researchgate.netacs.org It could clearly show the hydrogen bonding capabilities of the N-H and C=O groups, the van der Waals interactions involving the ethyl and allyl substituents, and any steric hindrance that might influence the molecule's preferred conformation. This technique is particularly powerful for understanding how the molecule might dock into a protein's binding site or self-assemble into a crystal lattice.

Molecular Docking and Dynamics Simulations for Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used in drug discovery and molecular biology to predict how a small molecule, such as this compound, interacts with a macromolecular target, typically a protein. wikipedia.orgdovepress.com These methods provide detailed insights into the binding mode, affinity, and stability of the resulting complex, guiding the design and optimization of new therapeutic agents. wikipedia.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. This technique is instrumental in virtual screening campaigns to identify potential hits from large compound libraries.

Following docking, molecular dynamics simulations can be employed to refine the predicted binding poses and provide a more dynamic and detailed view of the interaction. wikipedia.org MD simulations analyze the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. wikipedia.org This allows for the assessment of the conformational stability of the ligand-protein complex, the characterization of key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the calculation of binding free energies, which offer a more accurate prediction of binding affinity. wikipedia.orgnih.gov

While specific molecular docking and dynamics simulation studies exclusively focused on this compound are not extensively detailed in publicly available literature, research on closely related uracil derivatives provides a strong framework for predicting its potential biological targets and binding interactions. For instance, the fragment 6-amino-1-ethyluracil, which differs only by the absence of the 3-allyl group, has been investigated for its binding to bromodomains. acs.org

Research using Protein-Observed Fluorine NMR (PrOF NMR) has shown that 6-amino-1-ethyluracil binds to the first bromodomain of Brd4 (Brd4(1)). acs.org The study determined a dissociation constant (Kd) of 660 ± 60 μM for this interaction. acs.org Analysis of the binding event indicated a significant perturbation of the W81 residue, which is part of the conserved WPF shelf in the binding pocket, a common feature for bromodomain ligands. acs.org The same study also detected binding to BrdT(1) with a similar affinity. acs.org In contrast, binding to the non-BET family bromodomain BPTF was significantly weaker, with a Kd of 6.8 ± 1.8 mM, suggesting a degree of selectivity for the BET family of bromodomains. acs.org

These experimental findings on 6-amino-1-ethyluracil serve as a valuable foundation for computational studies on this compound. Molecular docking could be used to place this compound into the binding sites of various bromodomains, such as Brd4(1). Subsequent MD simulations would be crucial to understand how the addition of the 3-allyl group influences the binding mode and affinity compared to its simpler analog. The allyl group could introduce new hydrophobic interactions with nonpolar residues in the binding pocket or, conversely, cause steric hindrance, potentially altering the binding affinity and selectivity profile. Such simulations would elucidate the stability of the complex and provide a structural basis for its observed or potential biological activity. nih.gov

Table of Binding Affinities for a Related Uracil Analog

This table presents the experimentally determined dissociation constants (Kd) for the binding of 6-amino-1-ethyluracil to different protein bromodomains. acs.org

| Compound | Protein Target | Dissociation Constant (Kd) | Key Interacting Residue |

| 6-amino-1-ethyluracil | Brd4(1) | 660 ± 60 μM | W81 |

| 6-amino-1-ethyluracil | BPTF | 6.8 ± 1.8 mM | Not specified |

Future Directions and Research Opportunities for 3 Allyl 6 Amino 1 Ethyluracil

Design and Synthesis of Novel Derivatives with Enhanced Potency or Selectivity

A primary avenue for future research lies in the rational design and synthesis of novel analogs of 3-Allyl-6-amino-1-ethyluracil to achieve improved biological activity. The core structure, particularly the 6-amino-1-ethyluracil fragment, has been identified as a key pharmacophore for binding to certain protein families, such as bromodomains. nih.gov

Structure-activity relationship (SAR) studies on related, more complex scaffolds have provided critical insights for future derivatization. For instance, in dihydropyridopyrimidine analogs built from a 6-amino-1-ethyluracil precursor, modifications at the N-3 position of the uracil (B121893) ring (the position holding the allyl group) were found to be highly sensitive; substituting the allyl group with a smaller methyl group led to a detectable loss of potency. nih.govacs.org Conversely, the N-1 ethyl group was found to be optimal for potency compared to larger groups like propyl, while a cyclopropyl (B3062369) group at this position resulted in no observable binding. acs.org These findings suggest that the size and nature of the substituent at the N-3 position are critical, and exploring alternative unsaturated or functionalized chains similar to the allyl group could be a fruitful strategy.

Future design efforts could focus on:

Varying the N-3 substituent: Introducing bioisosteric replacements for the allyl group or incorporating functional handles for further modification.

Exploring the C-5 position: The C-5 position of the uracil ring is a common site for modification to enhance biological activity. tandfonline.comnih.gov Introducing small alkyl or halogenated groups could modulate the electronic properties and steric profile of the molecule. mdpi.commdpi.com

Structure-guided design: Utilizing co-crystal structures of related compounds with their protein targets can guide the design of new analogs that make additional favorable interactions, potentially accessing new binding sites on the protein surface to enhance affinity and selectivity. nih.gov

Exploration of Alternative Biological Targets

While initial research has pointed towards the BET (bromodomain and extra-terminal) family of proteins as potential targets for compounds derived from the 6-amino-1-ethyluracil scaffold, significant opportunities exist to explore alternative biological targets. nih.gov

The 6-amino-1-ethyluracil fragment itself has been shown to be a broad-spectrum, albeit weak, binder of bromodomains, including non-BET family members like BPTF. nih.gov This suggests that derivatives of this compound could be specifically optimized to target these other bromodomains, such as ATAD2, which are also implicated in disease. nih.gov

Furthermore, the uracil nucleus is a cornerstone of antiviral and anticancer therapeutics that target a wide range of enzymes. nih.gov Future research could screen this compound and its novel derivatives against other enzyme classes, including:

Viral Enzymes: Many uracil analogs function as inhibitors of viral replication pathways. researchgate.net Targets could include HIV reverse transcriptase, as seen with other non-nucleoside inhibitors, or polymerases from other viruses. researchgate.net

Kinases: Some pyrimidine-containing compounds have been developed as dual kinase-bromodomain inhibitors, presenting another potential therapeutic angle. nih.gov

Carbonic Anhydrases: Uracil derivatives have been investigated as non-sulfonamide inhibitors of carbonic anhydrases (CAs), with certain isoforms like CA IX and XII being well-known cancer-related targets. nih.gov

Development of Advanced Methodologies for Synthesis and Functionalization

Advancing the synthetic chemistry of this compound is crucial for generating diverse libraries of analogs for biological screening. While classical methods for N-alkylation using reagents like allyl bromide are effective, modern synthetic chemistry offers more sophisticated and efficient strategies. mdpi.com

Future research can focus on developing and applying advanced methodologies such as:

One-Pot, Multi-Component Reactions: The Hantzsch dihydropyridine (B1217469) synthesis, a three-component reaction, has been successfully used to build complex scaffolds from 6-aminouracil (B15529) precursors in a single step, offering a highly efficient route to novel analogs. nih.govacs.org

Photocatalysis: Visible-light-induced reactions provide a green and sustainable approach for functionalization, such as the bromination of uracils, which can then serve as handles for further cross-coupling reactions. rsc.org

Flow Chemistry: For scalability and precise reaction control, converting batch reactions into continuous flow processes, as demonstrated for the photobromination of uracils, can enable the rapid production of key intermediates. rsc.org

Direct C-H Functionalization: These methods avoid the need for pre-functionalized starting materials, offering a more atom-economical route to new derivatives. digitellinc.com

"Uracilyne" Chemistry: The generation of reactive heteroaryne intermediates, or "uracilynes," from uracil-iodonium salts allows for novel vicinal functionalization through cycloaddition reactions. digitellinc.com

Magnesiation for Functionalization: Using halogen-magnesium exchange on unprotected halouracils provides a powerful method for selective functionalization at the C5 or C6 positions. acs.org

Integration of Omics Data for Systems-Level Understanding

To fully comprehend the biological impact of this compound and its derivatives, a systems-level approach is necessary. The integration of various "omics" datasets (genomics, transcriptomics, proteomics, metabolomics) can provide a holistic view of the cellular response to these compounds. nih.govfrontiersin.org

While specific omics studies on this compound may be nascent, this represents a significant future direction. Such an approach would involve:

Transcriptomic Profiling: Using RNA-sequencing to measure changes in gene expression in cells treated with the compound can reveal the downstream pathways affected by target engagement. Comparing these profiles with those from CRISPR-Cas9 knockouts of putative targets can help confirm the mechanism of action. elifesciences.org

Proteomics and Metabolomics: Analyzing changes in protein and metabolite levels can provide further insight into the compound's functional effects and identify potential biomarkers for efficacy or toxicity.

Integrative Analysis: Using computational and systems biology tools to integrate these multi-omics datasets can help build predictive models of the compound's activity. frontiersin.orgoup.com This can aid in identifying robust drug targets, understanding mechanisms of resistance, and stratifying patient populations for potential clinical applications. oup.com Publicly available databases like The Cancer Genome Atlas (TCGA) and the Connectivity Map (CMap) can be leveraged to correlate molecular signatures with clinical data and the effects of other small molecules. elifesciences.org

Application in Chemical Probe Development

A chemical probe is a highly potent and selective small molecule used to study the function of a specific protein target in cells and organisms. nih.gov The 6-amino-1-ethyluracil scaffold has shown promise as a starting point for such probes. nih.gov While the parent fragment binds weakly to multiple bromodomains, elaborating it into more complex structures has been shown to generate high selectivity for the BET family of bromodomains. nih.gov

Future research in this area should focus on:

Optimizing Selectivity: The development of derivatives of this compound is a key step toward creating chemical probes. The goal is to design molecules that are not only potent against a specific target but also inactive against other related proteins. nih.gov

Broad Screening: Systematic screening of optimized compounds against large panels of biological targets (e.g., the BROMOscan platform for bromodomains) is essential to experimentally validate their selectivity. nih.gov

Elucidating Biological Function: Once a potent and selective probe is developed from the this compound scaffold, it can be used to investigate the specific biological roles of its target protein, providing valuable insights that are not attainable through genetic methods alone. ontosight.ai

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 3-Allyl-6-amino-1-ethyluracil in laboratory settings?

- Methodological Answer : The synthesis typically involves multicomponent reactions using 6-aminouracil derivatives as precursors. For example, 6-aminouracil can react with allylating agents (e.g., allyl bromide) under mild acidic conditions. A general protocol includes refluxing in a polar solvent (e.g., acetic acid or ethylene glycol) with catalytic agents like chloranil (TCQ) to facilitate cyclization and functionalization. Reaction progress should be monitored via TLC or HPLC, and purification achieved through recrystallization or column chromatography .

- Key Considerations : Ensure high-purity starting materials to minimize side reactions, and validate product identity using NMR (e.g., H and C) and elemental analysis (>95% purity) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : H NMR (300 MHz or higher) identifies allyl proton resonances (δ 5.5–6.0 ppm) and amino group signals (broad singlet near δ 5.0 ppm). C NMR confirms carbonyl (C=O) and uracil ring carbons.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, while GC-MS or LC-MS validates molecular weight and fragmentation patterns.

- Elemental Analysis : Verify C, H, N composition against theoretical values (e.g., CHNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., concentration, solvent systems, or cell lines). To address this:

Standardize Protocols : Use identical assay conditions (pH, temperature) and controls across studies.

Validate Purity : Confirm compound purity via HPLC and NMR, as impurities like unreacted 6-aminouracil may skew results .

Cross-Reference Data : Compare results with structurally analogous compounds (e.g., 3-Methyluracil) to identify trends in bioactivity .

Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent effects) .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition studies?

- Methodological Answer :

Kinetic Studies : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) using varying substrate/enzyme concentrations.

Structural Analysis : Use X-ray crystallography or molecular docking to map interactions with enzyme active sites (e.g., DNA topoisomerase II).

Covalent Binding Assays : Employ mass spectrometry to detect covalent adducts formed between the compound and target proteins.

Cell-Based Models : Validate inhibition in live cells using CRISPR-edited lines lacking the target enzyme .

Q. How can researchers assess the stability and degradation pathways of this compound under varying physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers mimicking physiological pH (4.0–7.4) at 37°C. Monitor degradation via HPLC at timed intervals.

- Mass Spectrometry : Identify degradation products (e.g., hydrolyzed uracil derivatives) using high-resolution LC-MS/MS.

- Thermal Analysis : Perform DSC/TGA to study thermal decomposition profiles .

Data Interpretation and Reporting

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC/IC values.

- Error Propagation : Use bootstrap resampling to estimate confidence intervals for derived parameters.

- Meta-Analysis : Combine datasets from multiple studies using random-effects models to account for heterogeneity .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer :

Validate Force Fields : Ensure molecular dynamics simulations use parameters calibrated for uracil derivatives.

Solvent Effects : Re-run calculations with explicit solvent models (e.g., water, DMSO) to improve agreement with wet-lab data.

Experimental Replication : Repeat assays under tightly controlled conditions to rule out procedural artifacts .

Key Considerations for Methodological Rigor

- Source Evaluation : Prioritize peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry) over vendor documentation .

- Data Transparency : Archive raw spectra, chromatograms, and statistical code in repositories like Zenodo or Figshare .

- Ethical Reporting : Disclose conflicts of interest and funding sources per guidelines in Reviews in Analytical Chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.